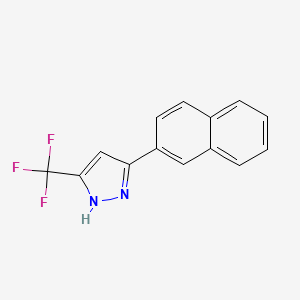
3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazole, commonly known as NTP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
1. Molecular Dimerization
3,5-Diaryl-1H-pyrazoles like 3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazole show unique molecular dimerization properties. Zheng et al. (2010) synthesized 3,5-diaryl-1H-pyrazoles and discovered that they form dimers through intermolecular hydrogen bonds, which can be observed in the crystal structure. These properties are significant in the study of molecular interactions and crystal engineering (Zheng, Wang, & Fan, 2010).
2. Antioxidant Activity
Jasril et al. (2019) explored the antioxidant properties of pyrazoline derivatives, including this compound. They found that some of these compounds exhibit significant antioxidant activity, an important aspect in the study of disease prevention and therapy (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).
3. Application in Polymer Light-Emitting Diodes
The synthesis of new organic compounds like this compound derivatives has been explored for use in polymer light-emitting diodes (LEDs). Tang et al. (2014) demonstrated that such compounds are amorphous, have high thermal stability, and show good electroluminescence performance, making them suitable for advanced optoelectronic applications (Tang, Wei, Wang, Li, Wu, Yang, & Cao, 2014).
4. Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the naphthalene moiety and evaluated their antimicrobial and anti-proliferative activities. These compounds, including those related to this compound, showed promising results against various microbes and cancer cells, indicating their potential in developing new therapeutic agents (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
5. Chemosensor Applications
A naphthalene-pyrazol conjugate related to this compound was developed as a selective chemosensor for Al(III) ions by Mukherjee et al. (2014). This compound can detect Al(III) ions in aqueous solutions, making it a useful tool in environmental monitoring and biological studies (Mukherjee, Pal, Lohar, Sen, Sen, Banerjee, Banerjee, & Chattopadhyay, 2014).
properties
IUPAC Name |
3-naphthalen-2-yl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)13-8-12(18-19-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYTVIETLMEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2427772.png)
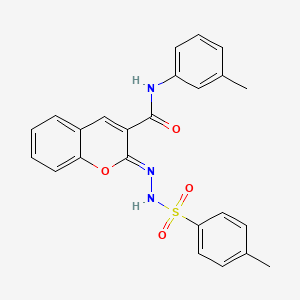
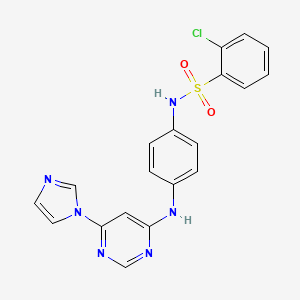
![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)
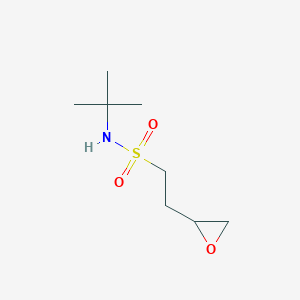
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2427780.png)
![methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2427782.png)
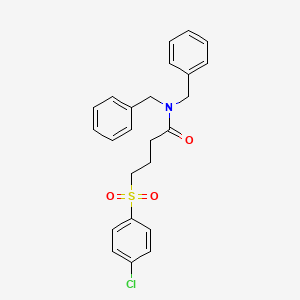
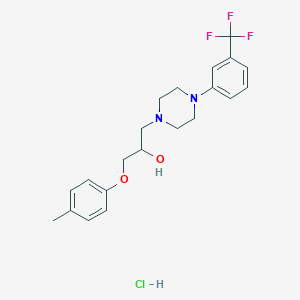
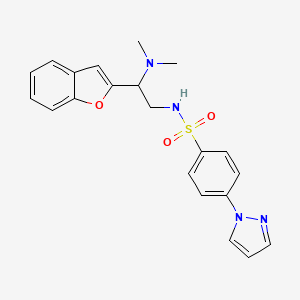
![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B2427789.png)
